Di-sec-butyl adipate

Description

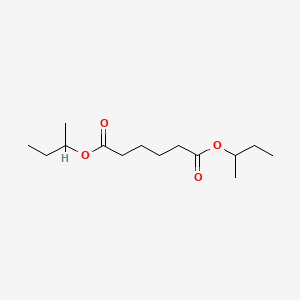

Di-sec-butyl adipate is a diester derived from adipic acid and sec-butanol. Its molecular formula is $ C{14}H{26}O_4 $, with a molecular weight of 258.35 g/mol. Structurally, it features two sec-butyl groups esterified to the terminal carboxyl groups of adipic acid, resulting in a branched aliphatic ester. This branching influences its physicochemical properties, such as viscosity, solubility, and compatibility with polymers .

Synthesis: this compound is efficiently synthesized via enzymatic catalysis using immobilized Candida antarctica lipase B (Novozym 435). This method achieves near-quantitative yields (100%) under optimized conditions (135–150 minutes reaction time, 50–60°C, and substrate molar ratios of 2:1–3:1 alcohol:acid).

Properties

CAS No. |

38447-22-2 |

|---|---|

Molecular Formula |

C14H26O4 |

Molecular Weight |

258.35 g/mol |

IUPAC Name |

dibutan-2-yl hexanedioate |

InChI |

InChI=1S/C14H26O4/c1-5-11(3)17-13(15)9-7-8-10-14(16)18-12(4)6-2/h11-12H,5-10H2,1-4H3 |

InChI Key |

MIICPMNQUSMWGD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)CCCCC(=O)OC(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-sec-butyl adipate is typically synthesized through an esterification reaction between adipic acid and sec-butyl alcohol. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the mixture to facilitate the formation of the ester bond. The general reaction can be represented as follows:

Adipic Acid+2sec-Butyl Alcohol→Di-sec-butyl adipate+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves the following steps:

Esterification: Adipic acid and sec-butyl alcohol are mixed in a reaction vessel with a catalytic amount of concentrated sulfuric acid. The mixture is heated to reflux, allowing the reaction to proceed and water to be removed.

Separation: The reaction mixture is then cooled, and the ester product is separated from the aqueous layer.

Purification: The crude this compound is purified through distillation or other purification techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Optimal Reaction Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 55°C | Maximizes enzyme activity |

| Substrate Molar Ratio (Alcohol:Acid) | 4.5:1 | Reduces hydrolysis side reactions |

| Enzyme Loading | 50 mg | Balances cost and efficiency |

| Reaction Time | 135–250 min | Minimizes water accumulation |

-

Key Findings :

Palladium-Catalyzed Carbonylation

DSBA can be synthesized via palladium-catalyzed carbonylation of 1,3-butadiene, though this method is more commonly applied to linear esters. A 2021 study demonstrated 97% selectivity for adipate diesters using Pd/dtbpX (1,2-bis-di-tert-butylphosphin-oxylene) ligands under industrial conditions .

Catalytic Performance

| Catalyst System | Ligand | Selectivity | Turnover Number (TON) |

|---|---|---|---|

| Pd/dtbpX | HeMaRaphos | 97% | >60,000 |

-

Limitations :

Hydrolysis and Metabolic Degradation

DSBA undergoes hydrolysis in biological systems, yielding mono-sec-butyl adipate (MSBA) and adipic acid. Human metabolic studies on analogous di-n-butyl adipate (DnBA) reveal:

Human Excretion Kinetics

| Metabolite | Excretion Fraction (%) | Half-Life (hr) |

|---|---|---|

| Mono-sec-butyl adipate | 0.079 | 4–8 |

| 3-Hydroxy-MSB | 0.012 | 6–12 |

-

Mechanism : Hydrolysis is catalyzed by carboxylesterases in vivo, with tertiary esters (e.g., tert-butyl) showing resistance due to steric hindrance .

Stability Under Environmental Conditions

DSBA exhibits moderate stability in aqueous environments, with hydrolysis rates dependent on pH and temperature:

Hydrolysis Half-Lives

| Condition | Half-Life |

|---|---|

| pH 7, 25°C | ~4.5 years |

| pH 8, 25°C | 166 days |

Scientific Research Applications

Cosmetic Applications

Di-sec-butyl adipate is widely used in cosmetic formulations due to its emollient properties. It acts as a non-oily moisturizer that enhances the texture and feel of products without leaving a greasy residue. Its applications include:

- Moisturizers : Provides hydration while maintaining a smooth skin feel.

- Makeup Products : Used in foundations and lipsticks to improve spreadability and texture.

- Sunscreens : Functions as a solvent for active ingredients, enhancing stability and effectiveness.

- Hair Care Products : Serves as a conditioning agent that improves hair texture.

Case Study: Moisturizer Formulation

A study evaluated the effectiveness of this compound in a moisturizer formulation. The results indicated that formulations containing this compound exhibited superior skin hydration compared to those without it, demonstrating its efficacy as an emollient.

Industrial Applications

In addition to cosmetic uses, this compound finds applications in various industrial processes:

- Plasticizers : It is utilized as a plasticizer for polyvinyl chloride (PVC) and other polymers, improving flexibility and durability.

- Solvent : Acts as a solvent in cleaning agents and coatings, facilitating the dissolution of other compounds.

- Agricultural Chemicals : Used as an adjuvant in pesticide formulations to enhance the efficacy of active ingredients.

Data Table: Comparison of Plasticizers

| Plasticizer Type | Boiling Point (°C) | Density (g/mL) | Application Area |

|---|---|---|---|

| This compound | 120 | 0.97 | PVC, coatings |

| Di-n-butyl phthalate | 340 | 1.04 | PVC |

| Butyl benzyl phthalate | 340 | 1.05 | PVC |

Biocatalysis Applications

This compound is also employed in biocatalysis processes, particularly in the synthesis of adipate esters using enzymes like Novozym 435. This biocatalytic approach offers several advantages:

- Environmental Benefits : Reduces the need for harsh chemicals and conditions typically required in traditional synthesis.

- High Yield : Optimized conditions can yield over 96% esterification efficiency.

Case Study: Enzymatic Synthesis

Research demonstrated that this compound could be synthesized efficiently using Novozym 435 under optimized conditions. The study highlighted the significance of alcohol structure on the reaction's yield, providing insights into the mechanistic pathways involved.

Mechanism of Action

The primary mechanism by which di-sec-butyl adipate exerts its effects is through its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in materials that are more pliable and less brittle.

Comparison with Similar Compounds

Key Findings :

- Di-sec-butyl and di-n-butyl adipate share identical reaction kinetics (initial rates and time to maximum yield) due to similar alcohol accessibility for the lipase .

- Di-tert-butyl adipate exhibits poor yields (<40%) due to steric hindrance from the tertiary alcohol, which limits enzyme-substrate binding .

- DEHA, a widely used plasticizer, is synthesized via chemical catalysis, lacking the enzymatic efficiency seen in di-sec-butyl adipate production .

Physicochemical Properties

Table 2: FT-IR Spectral Features

| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |

|---|---|---|

| This compound | 1730 | 1164 |

| Di-n-butyl adipate | 1735 | 1243 |

| Di-iso-butyl adipate | 1732 | 1162 |

| Di-tert-butyl adipate | 1690 | 1189 |

The lower C=O wavenumber for di-tert-butyl adipate (1690 cm⁻¹) reflects reduced electron density in the ester carbonyl due to steric effects .

Industrial Performance

Table 3: Rheological Properties in PVC Composites

| Plasticizer | Fluidity (170–190°C) | Compatibility |

|---|---|---|

| This compound | High | Excellent |

| Dioctyl adipate (DOA) | Moderate | Excellent |

| Di(2-ethylhexyl) adipate (DEHA) | High | Excellent |

This compound derivatives (e.g., butyl butoxyethyl adipate) exhibit comparable or superior melt fluidity to DOA, making them viable alternatives in high-temperature processing .

Environmental and Toxicity Profiles

Biological Activity

Di-sec-butyl adipate (DSBA) is a diester derived from adipic acid and sec-butanol. It is primarily utilized as a plasticizer in various applications, including cosmetics and food packaging. This article reviews the biological activity of DSBA, focusing on its toxicity, biocompatibility, and potential health effects based on diverse research findings.

- Chemical Formula : C12H22O4

- Molecular Weight : 230.31 g/mol

- CAS Number : 105-99-7

Acute Toxicity

Research indicates that DSBA exhibits low acute toxicity. In animal studies, the oral median lethal dose (LD50) for dibutyl adipate, a closely related compound, was reported at 12.9 g/kg for rats, suggesting a similar safety profile for DSBA due to structural similarities .

| Compound | LD50 (g/kg) | Study Reference |

|---|---|---|

| This compound | Not directly available | N/A |

| Dibutyl adipate | 12.9 | Smyth et al., 1951 |

Chronic Toxicity

Chronic exposure studies have shown that DSBA may cause mild skin irritation but is generally well tolerated in dermal applications. In studies where animals were exposed to high concentrations of dibutyl adipate, some adverse effects were noted, including reduced body weight gain in rabbits at higher doses .

Biocompatibility

In vitro studies assessing the cytotoxicity of DSBA have shown favorable results. For instance, when tested on HeLa cells, DSBA did not exhibit acute toxicity or significant cytotoxic effects over a 7-day observation period . The compound's insolubility in water was attributed to its low toxicity.

Enzymatic Synthesis and Activity

The synthesis of DSBA through enzymatic processes has been explored using immobilized lipases as biocatalysts. A study demonstrated that under optimized conditions (temperature, substrate molar ratio), the esterification yield of DSBA could exceed 96% . The reaction kinetics indicated that the structure of the alcohol used (sec-butanol) did not significantly affect the extent of esterification compared to other alcohols.

Case Studies and Research Findings

- Skin Irritation Studies : In a chronic dermal toxicity study involving rabbits, DSBA was found to cause moderate erythema after repeated exposure, indicating potential for skin irritation but not severe allergic reactions .

- Cytotoxicity Assessments : Long-term exposure assessments in cultured cells revealed that DSBA did not lead to significant changes in cell viability or proliferation rates, supporting its use in cosmetic formulations .

- Environmental Impact : Research has highlighted concerns regarding the accumulation of plasticizers like DSBA in food commodities due to their potential migration from packaging materials into food products . This raises questions about long-term human exposure and safety.

Q & A

Basic Research Questions

Q. What experimental approaches are used to synthesize adipate esters like di-sec-butyl adipate in solvent-free systems?

- Methodological Answer : Enzymatic synthesis using lipases (e.g., immobilized Candida antarctica lipase B) in solvent-free systems is a common approach. Optimization involves response surface methodology (RSM) with factors such as temperature, enzyme loading, reaction time, and agitation speed. Central composite rotatable designs are employed to model reaction efficiency, validated via ANOVA and regression analysis .

Q. How are thermal properties of di-alkyl adipates, such as phase change behavior, characterized experimentally?

- Methodological Answer : Differential scanning calorimetry (DSC) is used to determine melting points and enthalpy changes. Liquidus curves are analyzed by fitting experimental data to polynomial equations (e.g., ), with root mean square deviations (σR) calculated to validate model accuracy. Parameters like molar fraction and heating rate are controlled to ensure reproducibility .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with instruments like Q Exactive Orbitrap provides accurate mass data. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms ester linkages and branching. Canonical SMILES strings and InChI keys are cross-referenced with databases (e.g., PubChem, ChemSpider) for validation .

Advanced Research Questions

Q. How can researchers address data gaps in developmental toxicity studies for this compound?

- Methodological Answer : Analog-based extrapolation (e.g., using dibutyl adipate or diisopropyl sebacate) is applied under OECD guidelines. Data from analogs are screened for endpoints like reproductive toxicity, with weight-of-evidence approaches used to fill gaps. Studies must adhere to protocols for dosing, species selection (e.g., Sprague-Dawley rats), and endpoint measurement .

Q. What experimental design optimizes lipase-catalyzed esterification for high-purity this compound production?

- Methodological Answer : A four-factor, five-level central composite design (CCD) is optimal. Variables include enzyme concentration (1–5 wt%), temperature (40–80°C), agitation (100–500 rpm), and reaction time (6–24 hrs). Quadratic models predict conversion yields, validated via ANOVA (R² > 0.95). Post-optimization, reaction mixtures are purified via vacuum distillation .

Q. How do alkyl chain lengths in di-alkyl adipates influence their performance as phase change materials (PCMs)?

- Methodological Answer : Systematic studies compare thermal stability (TGA), latent heat (DSC), and cycling durability (1000+ cycles) across homologs (e.g., dibutyl, dioctyl). Longer alkyl chains (e.g., C8) enhance hydrophobicity but reduce melting enthalpy. Data are fitted to thermodynamic models to predict phase transition temperatures for material engineering .

Q. What methodologies detect and quantify this compound degradation products in environmental matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is used. Degradation products (e.g., adipic acid, sec-butanol) are identified via fragmentation patterns. Quantitation employs isotope-labeled internal standards (e.g., ¹³C-adipate) to correct matrix effects .

Methodological Considerations

Q. How are computational models applied to predict the environmental fate of this compound?

- Answer : Quantitative structure-activity relationship (QSAR) models estimate biodegradation half-lives and bioaccumulation factors. Parameters like logP (octanol-water partition coefficient) and molecular weight are input into software (e.g., EPI Suite). Results are validated against experimental data from OECD 301/310 tests .

Q. What protocols ensure reproducibility in reproductive toxicity studies for adipate esters?

- Answer : OECD Guideline 421 mandates pre-mating exposure (e.g., 14 days for rats), daily sperm counts, and histopathology of reproductive organs. Dosing via oral gavage ensures controlled exposure. Statistical power analysis determines sample sizes (n ≥ 10/group) to detect significant effects (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.